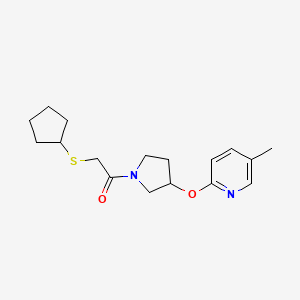

2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a specialized organic compound known for its unique structural components and potential applications across various scientific fields. This compound is a product of intricate organic synthesis, characterized by its distinct cyclopentylthio and pyrrolidinyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions The initial step often involves the formation of the pyrrolidinyl structure, followed by its subsequent functionalization with the 5-methylpyridin-2-yl group

Industrial Production Methods: Industrial production of this compound, while not extensively documented due to its specialized nature, would likely mirror the laboratory synthetic routes, albeit on a larger scale. The process would involve stringent control of reaction conditions to maintain product consistency and purity. Potential methods might also include continuous flow chemistry to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone undergoes a variety of chemical reactions, including:

Oxidation: Wherein specific oxidizing agents transform the sulfur atom in the cyclopentylthio group.

Reduction: Reduction reactions can occur, particularly at the ethanone moiety, leading to secondary alcohol formation.

Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or other peroxides in an acidic or basic medium.

Reduction: Hydride sources such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds or organometallic reagents in aprotic solvents.

Major Products Formed: The products depend on the type of reaction and conditions. For instance, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohol derivatives. Substitution reactions often result in modified pyrrolidinyl structures with new functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone holds promise in several research domains:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: This compound can be used in studying protein-ligand interactions due to its unique structure.

Industry: While niche, it can be employed in materials science for developing novel polymers or specialty chemicals.

Wirkmechanismus

Molecular Targets and Pathways: The compound's mechanism of action is not extensively documented but may involve interactions with cellular proteins or enzymes, particularly those that can accommodate its bulky structure. Its molecular pathways could include modulation of enzyme activity or receptor binding, influencing biological processes at the cellular level.

Vergleich Mit ähnlichen Verbindungen

Unique Characteristics: 2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone stands out due to its combined features of a cyclopentylthio group and a pyrrolidinyl moiety, offering distinct steric and electronic properties.

Similar Compounds

2-(Cyclopentylthio)-1-(pyrrolidin-1-yl)ethanone: Lacks the 5-methylpyridin-2-yl group, offering different reactivity.

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-2-one: Similar in structure but with variations in the carbon backbone and functional groups.

These similar compounds share structural motifs but differ in specific functional groups and their respective chemical behaviors, underscoring the uniqueness of this compound.

Biologische Aktivität

2-(Cyclopentylthio)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone, with the CAS number 1903349-00-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H24N2O2S with a molecular weight of 320.5 g/mol. The structural characteristics contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1903349-00-7 |

| Molecular Formula | C17H24N2O2S |

| Molecular Weight | 320.5 g/mol |

Research indicates that compounds similar to this compound may modulate various biological pathways. Preliminary studies suggest that it could interact with specific receptors or enzymes involved in cellular signaling pathways, potentially affecting processes such as:

- Neurotransmission : Similar compounds have been shown to influence neurotransmitter release and receptor activity.

- Inflammation : Modulation of inflammatory pathways may be a significant aspect of its biological activity.

Pharmacological Effects

The pharmacological profile of this compound is still under investigation, but related studies suggest several potential effects:

- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotective Effects : There is evidence supporting neuroprotective properties through modulation of neuroinflammatory responses.

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological activity of similar compounds:

Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of a structurally related compound. It was found to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The study concluded that such compounds could serve as a basis for developing new cancer therapies.

Study 2: Neuroprotective Mechanisms

Another research article focused on the neuroprotective effects of compounds similar to this compound. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases.

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c1-13-6-7-16(18-10-13)21-14-8-9-19(11-14)17(20)12-22-15-4-2-3-5-15/h6-7,10,14-15H,2-5,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYOCWZGVIIZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CSC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.